N-[(cyclohexylcarbamothioyl)amino]-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-[(cyclohexylcarbamothioyl)amino]-2-(4-fluorophenoxy)acetamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexylcarbamothioyl group, a fluorophenoxy group, and an acetamide moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry, particularly in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(cyclohexylcarbamothioyl)amino]-2-(4-fluorophenoxy)acetamide typically involves the reaction of cyclohexyl isothiocyanate with 2-(4-fluorophenoxy)acetic acid in the presence of a suitable base. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of intermediates to achieve high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(cyclohexylcarbamothioyl)amino]-2-(4-fluorophenoxy)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity.
Major Products Formed
Scientific Research Applications
N-[(cyclohexylcarbamothioyl)amino]-2-(4-fluorophenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(cyclohexylcarbamothioyl)amino]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and binding affinities are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(cyclohexylcarbamothioyl)amino]-2-(4-fluorophenoxy)acetamide include other acetamide derivatives, such as N-(2-hydroxyphenyl)acetamide and N-(4-nitrophenyl)acetamide. These compounds share structural similarities but differ in their specific functional groups and chemical properties.
Uniqueness
This compound is unique due to its combination of a cyclohexylcarbamothioyl group and a fluorophenoxy group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-cyclohexyl-3-[[2-(4-fluorophenoxy)acetyl]amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2S/c16-11-6-8-13(9-7-11)21-10-14(20)18-19-15(22)17-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,18,20)(H2,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJLGPUDNITDOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=O)COC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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